N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of an indole ring, which imparts aromatic properties.
- The thiazolidine ring attached to the indole contains a thioxo group (S=C) and a propyl side chain.
- The N-(2-methylphenyl) group adds further complexity.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Starting from 2-methylbenzaldehyde, react with 2,3-dihydro-1H-indole-2,3-dione (isatin) to form the indole ring.
- Introduce the thiazolidine ring by reacting with thiosemicarbazide.
- Acetylate the amino group to obtain the final compound.
-
Industrial Production
- Industrial synthesis typically involves multistep processes, including cyclization, acetylation, and purification.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the indole carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can be substituted with various functional groups.
Common Reagents: Thionyl chloride, sodium borohydride, and strong acids/bases.
Major Products: Sulfoxide derivatives, indole alcohols, and substituted phenyl compounds.
Scientific Research Applications
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Industry: Applied in the development of novel materials.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes or receptors involved in cell growth and metabolism.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with other indole-based molecules, such as indomethacin and tryptophan derivatives.
Properties
CAS No. |
618072-77-8 |
---|---|
Molecular Formula |
C23H21N3O3S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-12-25-22(29)20(31-23(25)30)19-15-9-5-7-11-17(15)26(21(19)28)13-18(27)24-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b20-19- |
InChI Key |
QIQYGQKZZRLNHQ-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Origin of Product |
United States |
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